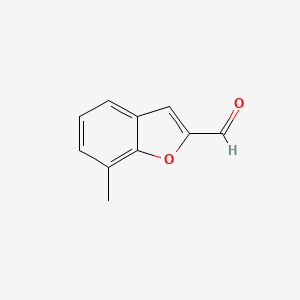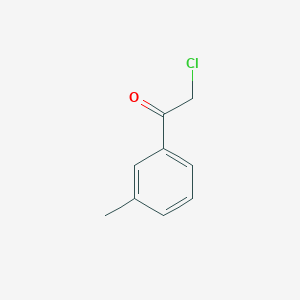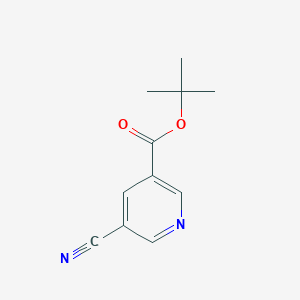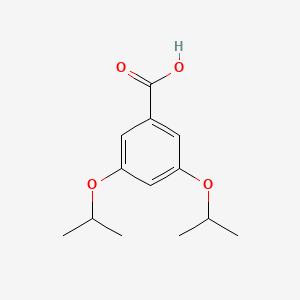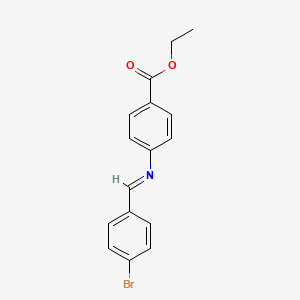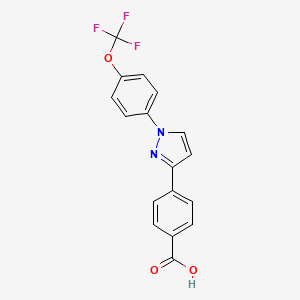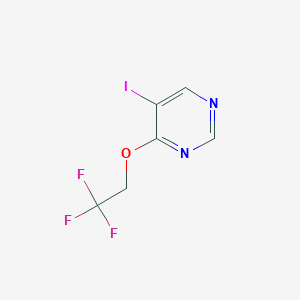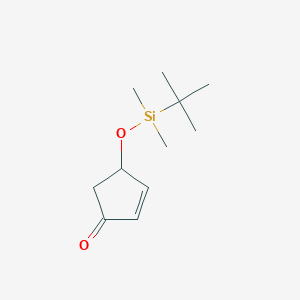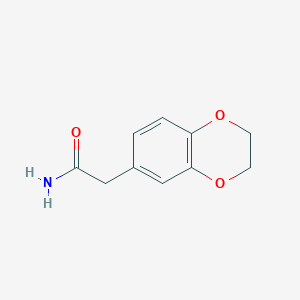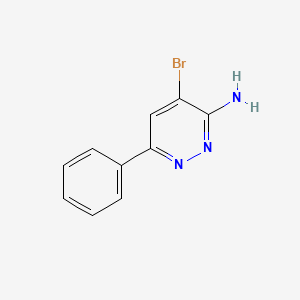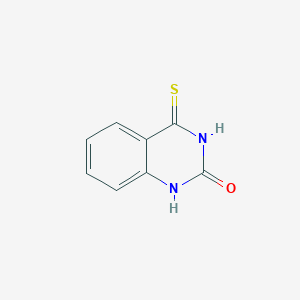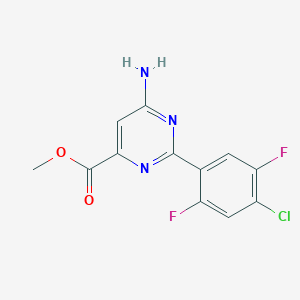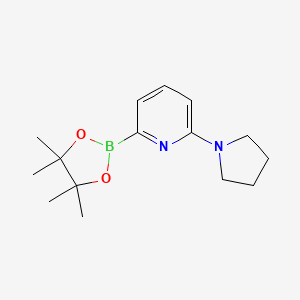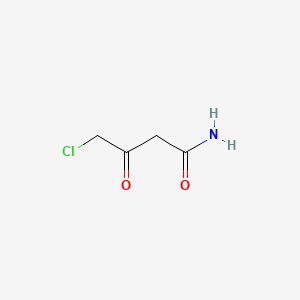
N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine: is an organic compound with the molecular formula C9H13N3O2 It is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 2-methyl-4-nitroaniline with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The reaction can be represented as follows:
2-methyl-4-nitroaniline+ethylenediamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine can undergo reduction to form the corresponding amine. This reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, solvents like ethanol or water, and sometimes heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: N-(2-methyl-4-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-carboxy-4-nitrophenyl)ethane-1,2-diamine or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may be involved in the development of enzyme inhibitors or other bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties and can be explored for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The nitro group and amino groups can form hydrogen bonds or electrostatic interactions with the enzyme’s active site residues, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
N-(4-nitrophenyl)ethane-1,2-diamine: Lacks the methyl group, which may affect its reactivity and applications.
N-(2-methylphenyl)ethane-1,2-diamine:
N-(2-methyl-4-aminophenyl)ethane-1,2-diamine: The reduced form of the compound, with different reactivity and applications.
Uniqueness: N1-(2-methyl-4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
N'-(2-methyl-4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(12(13)14)2-3-9(7)11-5-4-10/h2-3,6,11H,4-5,10H2,1H3 |
InChI-Schlüssel |
DHFJJVFAXKMHDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
